In Vitro Antileishmanial Potency of (Rac)-DNDI-8219 Against L. donovani Intramacrophage Amastigotes
(Rac)-DNDI-8219 (R-6) demonstrates potent inhibition of Leishmania donovani amastigotes in a mouse macrophage-based luciferase assay, with an IC50 of 0.39 μM [1]. This potency is comparable to that of the earlier hERG-compromised lead R-84 (IC50 0.24 μM) and is more than an order of magnitude greater than that of several racemic scaffold variants such as compound 22 (IC50 5.5 μM) [1].
| Evidence Dimension | L. donovani intramacrophage amastigote growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.39 μM |
| Comparator Or Baseline | R-84: 0.24 μM; Compound 22: 5.5 μM |
| Quantified Difference | R-84 is 1.6-fold more potent in vitro; R-6 is 14-fold more potent than compound 22 |
| Conditions | Mouse macrophage-based luciferase assay at CDRI; values are means of at least two independent determinations |
Why This Matters
Confirms that R-6 retains sub-micromolar potency against the clinically relevant intracellular amastigote stage, sufficient for progression to in vivo efficacy studies.
- [1] Thompson AM, O'Connor PD, Marshall AJ, Blaser A, Yardley V, Maes L, Gupta S, Launay D, Braillard S, Chatelain E, Wan B, Franzblau SG, Ma Z, Cooper CB, Denny WA. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. J Med Chem. 2018 Mar 22;61(6):2329-2352. Table 1. View Source
